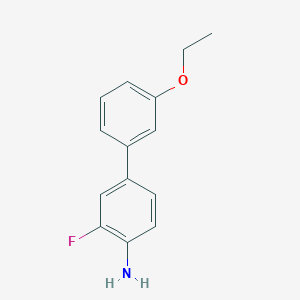

3'-Ethoxy-3-fluorobiphenyl-4-amine

Übersicht

Beschreibung

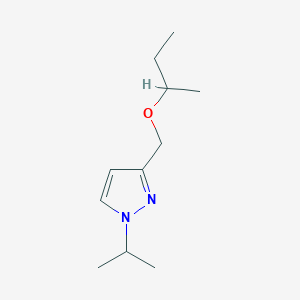

3’-Ethoxy-3-fluorobiphenyl-4-amine is an organic compound with the molecular formula C14H14FNO . It is often used as a building block in organic synthesis .

Synthesis Analysis

The synthesis of 3’-Ethoxy-3-fluorobiphenyl-4-amine could potentially involve the use of pinacol boronic esters, which are highly valuable building blocks in organic synthesis . Protodeboronation, a process not well developed, could be used in the synthesis . Another method could involve the reaction of aldehydes or ketones with primary or secondary amines .Molecular Structure Analysis

The molecular weight of 3’-Ethoxy-3-fluorobiphenyl-4-amine is 231.27 . Further analysis of the molecular structure would require spectroscopic methods such as NMR and IR spectroscopy .Chemical Reactions Analysis

The chemical reactions involving 3’-Ethoxy-3-fluorobiphenyl-4-amine could include nucleophilic addition reactions with aldehydes or ketones . The nitrogen in the amine group could act as a nucleophile, attacking the carbonyl carbon of the aldehyde or ketone .Physical and Chemical Properties Analysis

The physical and chemical properties of 3’-Ethoxy-3-fluorobiphenyl-4-amine would depend on its structure. Amines typically show up in the 0.5-5.0 ppm region in 1H NMR spectra . The hydrogens on carbons directly bonded to an amine typically appear in the 2.3-3.0 ppm region . More specific properties would require experimental determination .Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Analysis : Research by Pryadeina et al. (2007) discusses the synthesis and structure of compounds related to 3'-Ethoxy-3-fluorobiphenyl-4-amine, highlighting its utility in creating new chemical entities with potential applications in various fields.

Autoxidation and Nucleophilic Substitutions : A study by Nakagawa & Hino (1970) explores the autoxidation and nucleophilic substitutions of related compounds, providing insights into the chemical reactivity and potential applications of this compound in synthetic chemistry.

Biogenic Amines and Metabolism : Research on the metabolism of biologically active amines, such as Friedhoff & Goldstein (1962), may offer indirect insights into the biological implications of compounds like this compound.

Electron Transport in Polymer Solar Cells : Li et al. (2014) conducted research on electron transport polymers, which could provide context for the potential application of this compound in the development of new materials for solar cells.

Sensing Applications : A study by Gao et al. (2016) on the development of fluorescent sensors for amine vapors could be relevant for understanding how this compound might be used in sensor technology.

Chemical Synthesis and Applications : The synthesis and potential applications of similar compounds are explored in studies like Fuli (2012) and Bektaş et al. (2007), which may provide insights into the versatility of this compound in pharmaceuticals and other chemical industries.

Liquid Crystalline Thermosets : Research by Mormann & Bröcher (1998) on liquid crystalline thermosets from diaromatic mesogenic diepoxides and aromatic diamines might suggest potential applications of this compound in the development of new materials with unique properties.

Fluorescent Light-Up Detection : The fluorescent light-up detection of amine vapors, as investigated by Gao et al. (2016), could be an area where this compound has potential applications, especially in environmental monitoring and safety.

Wirkmechanismus

Safety and Hazards

Based on the safety data sheet of a similar compound, 4-Fluorophenylboronic acid, it is considered hazardous by the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Similar precautions should be taken when handling 3’-Ethoxy-3-fluorobiphenyl-4-amine.

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

4-(3-ethoxyphenyl)-2-fluoroaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14FNO/c1-2-17-12-5-3-4-10(8-12)11-6-7-14(16)13(15)9-11/h3-9H,2,16H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULFLHZVDFOHESL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC(=C1)C2=CC(=C(C=C2)N)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14FNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1035689-60-1 | |

| Record name | 4-(3-ethoxyphenyl)-2-fluoroaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

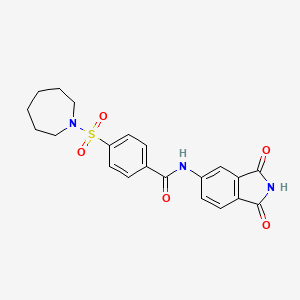

![N-[2-(4-chlorophenyl)ethyl]-2-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)acetamide](/img/structure/B3015103.png)

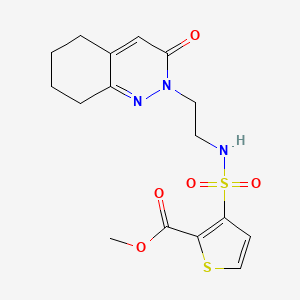

![2-(ethylthio)-7-(4-isopropylphenyl)-5-methyl-N-(2-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B3015105.png)

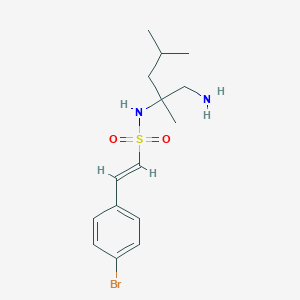

![8-(6,6-Dimethyl-2-azaspiro[3.3]heptan-2-yl)-3-methyl-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B3015107.png)

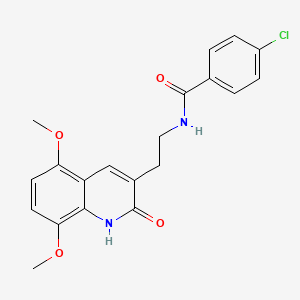

![N-(4-{[(4-fluorophenyl)sulfanyl]methyl}phenyl)benzenecarboxamide](/img/structure/B3015112.png)

![2-(5-Oxaspiro[3.4]octan-6-yl)propan-1-ol](/img/structure/B3015120.png)